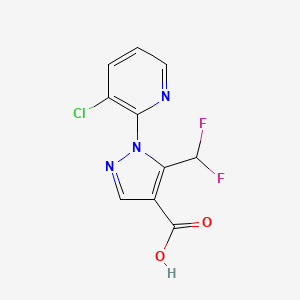
1-(3-chloropyridin-2-yl)-5-(difluoromethyl)-1H-pyrazole-4-carboxylic acid
Overview
Description
1-(3-Chloropyridin-2-yl)-5-(difluoromethyl)-1H-pyrazole-4-carboxylic acid (hereafter referred to as “CP-DFMPCA”) is a small molecule that has been investigated for potential applications in scientific research. CP-DFMPCA is a synthetic organic compound that is composed of a pyridine ring, a pyrazole ring, and a carboxylic acid group. The molecule has been studied for its potential to be used as a precursor for a variety of compounds, including pharmaceuticals, agrochemicals, and other organic molecules.
Mechanism Of Action
CP-DFMPCA is believed to act as a pro-drug, meaning that it is converted into an active compound once it is ingested or administered. This conversion is believed to occur via a series of enzymatic reactions, which convert the molecule into an active compound that can then interact with various receptors and other cellular components.
Biochemical And Physiological Effects
CP-DFMPCA has been studied for its potential to interact with various receptors and other cellular components, leading to a variety of biochemical and physiological effects. These effects include, but are not limited to, modulation of signal transduction pathways, modulation of gene expression, and modulation of cellular proliferation and differentiation.
Advantages And Limitations For Lab Experiments
CP-DFMPCA has several advantages for use in laboratory experiments. The molecule is relatively inexpensive and easy to synthesize, making it an attractive option for laboratory experiments. Additionally, the molecule is relatively stable and can be stored for long periods of time without significant degradation. However, CP-DFMPCA does have some limitations for use in laboratory experiments. The molecule is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, the molecule is not very stable in the presence of light, making it difficult to use in light-dependent experiments.
Future Directions
The potential applications of CP-DFMPCA are still being explored. Potential future directions for research include further investigation into the biochemical and physiological effects of the molecule, as well as further investigation into the potential to use the molecule as a precursor for a variety of compounds used in drug discovery and development. Additionally, further investigation into the potential to use the molecule as a building block for other organic molecules could lead to new and exciting applications. Finally, further investigation into the solubility and stability of the molecule could lead to improved methods for use in laboratory experiments.
Scientific Research Applications
CP-DFMPCA has been studied for its potential use as a precursor for a variety of compounds, including pharmaceuticals, agrochemicals, and other organic molecules. In particular, the molecule has been studied for its potential to be used as a precursor for a variety of compounds used in drug discovery and development. The molecule has also been studied for its potential to be used as a precursor for compounds used in agrochemical synthesis, as well as for its potential to be used as a building block for other organic molecules.
properties
IUPAC Name |
1-(3-chloropyridin-2-yl)-5-(difluoromethyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF2N3O2/c11-6-2-1-3-14-9(6)16-7(8(12)13)5(4-15-16)10(17)18/h1-4,8H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADLXIHFVNXZHCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N2C(=C(C=N2)C(=O)O)C(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chloropyridin-2-yl)-5-(difluoromethyl)-1H-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



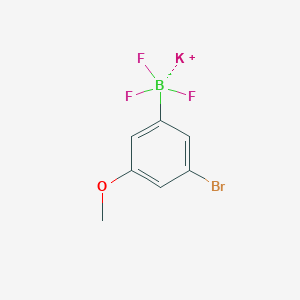
![3',4'-dihydro-1'H,3H-spiro[1,3-benzothiazole-2,2'-naphthalene]](/img/structure/B1453200.png)
![2-[(4-Aminophenyl)sulfanyl]nicotinonitrile](/img/structure/B1453201.png)
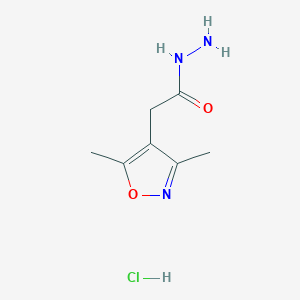
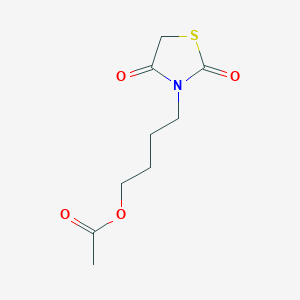
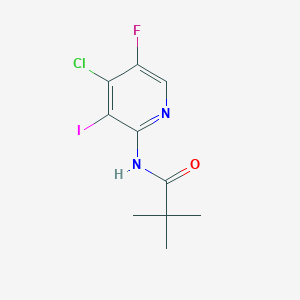
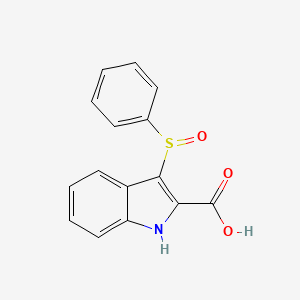
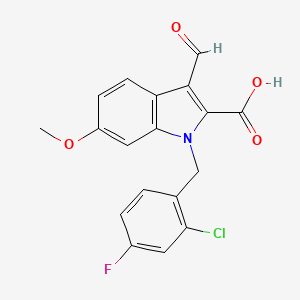
![3,8-Dibromoimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1453209.png)
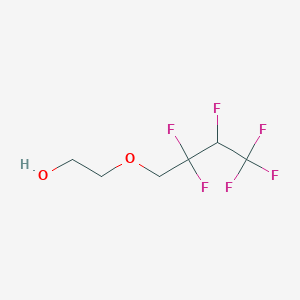

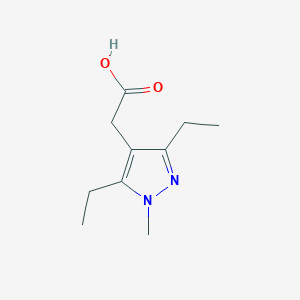
![2-((5-(tert-Butylamino)-6-(p-tolyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl)(methyl)amino)-N-(3-(2-methylpiperidin-1-yl)propyl)acetamide](/img/structure/B1453217.png)
![4-[(2-Methylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1453220.png)